![molecular formula C15H17N3O2S2 B2936673 N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide CAS No. 1448051-01-1](/img/structure/B2936673.png)
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazo[1,2-a]pyridines are a class of organic compounds that have attracted significant interest in the medicinal chemistry community due to their promising and diverse bioactivity . This class of compounds has been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Synthesis Analysis
A common method for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . This process can be carried out in neutral, weak basic organic solvents at elevated temperatures . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused bicyclic heterocycles, consisting of an imidazole ring fused with a pyridine ring . The position of nitrogen atoms in the structure can vary, leading to different derivatives .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines can be synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .
Applications De Recherche Scientifique
Antioxidant Capacity Assays
Sulfonamide derivatives have been studied for their roles in antioxidant capacity assays, such as the ABTS/PP decolorization assay, which is crucial for understanding the antioxidant capacity of various compounds. These assays, including ABTS and DPPH, rely on the interaction of antioxidants with radical species, highlighting the importance of sulfonamides in assessing antioxidant potential in pharmaceutical and food engineering contexts (Ilyasov et al., 2020); (Munteanu & Apetrei, 2021).
Therapeutic Applications and Drug Discovery
Sulfonamides play a significant role in drug discovery and development, serving as core structures for various therapeutic agents. These compounds have been explored for their antibacterial, antiviral, anticancer, and anti-inflammatory properties, among others. Research highlights the versatility of sulfonamides in creating potent inhibitors for various biological targets, showcasing their continued importance in medicinal chemistry (Gulcin & Taslimi, 2018); (Carta, Scozzafava & Supuran, 2012).
Environmental Impact and Removal Techniques
The environmental presence of sulfonamides, owing to their widespread use in pharmaceuticals and agriculture, has raised concerns regarding their impact on microbial populations and the potential for antibiotic resistance. Studies have focused on the fate of these compounds in the environment and methods for their removal or degradation, underscoring the need for sustainable approaches to manage their environmental footprint (Prasannamedha & Kumar, 2020); (Baran, Adamek, Ziemiańska & Sobczak, 2011).
Synthetic Chemistry and Catalysis
Sulfonamide compounds are pivotal in synthetic chemistry, offering unique reactivities and serving as key intermediates in the synthesis of complex molecules. Their application in catalysis and organic synthesis highlights the structural diversity and utility of sulfonamide derivatives in constructing a wide range of chemical entities (Kolvari et al., 2007).
Mécanisme D'action
Target of action
Imidazo[1,2-a]pyridines are often used as the pharmacodynamic backbones of versatile drugs, such as anti-ulcer, anti-inflammatory, anti-viral, anti-bacterial, anti-cancer, anti-HIV, and anti-tuberculosis pharmaceutical candidates . The specific targets can vary depending on the specific compound and its modifications.
Action environment
The action, efficacy, and stability of imidazo[1,2-a]pyridines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, certain imidazo[1,2-a]pyridines can be synthesized under microwave irradiation in a solvent- and catalyst-free method .
Orientations Futures
Given the wide range of biological activities exhibited by imidazo[1,2-a]pyridines, there is significant interest in further exploring these compounds for potential therapeutic applications . This includes the development of more efficient synthesis methods, as well as the design of new derivatives with improved activity and selectivity .
Propriétés
IUPAC Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2/c1-3-17(22(19,20)15-8-7-12(2)21-15)11-13-10-16-14-6-4-5-9-18(13)14/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWQSDWVTIPUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)S(=O)(=O)C3=CC=C(S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylthiophene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

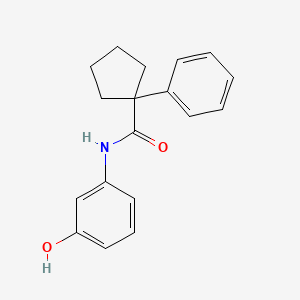
![{1-[4-(Propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-yl}methanol](/img/structure/B2936592.png)
![N-(4-(4-chloro-1H-benzo[d]imidazol-2-yl)phenyl)acetamide](/img/structure/B2936594.png)
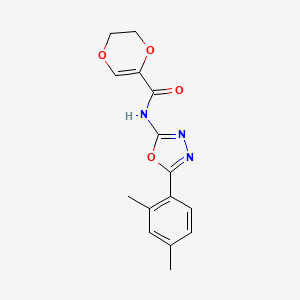
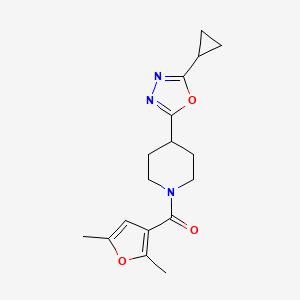
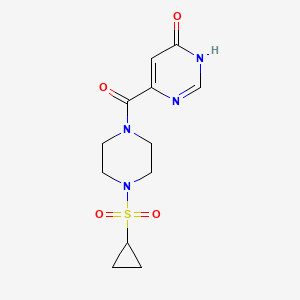
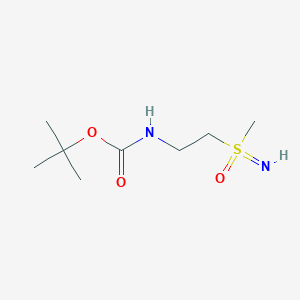




![3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-7-carboxylic acid](/img/structure/B2936611.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2936612.png)
